molecular formula C6H9N3OS B12125083 4-(1,2,5-Thiadiazol-3-yl)morpholine CAS No. 214691-24-4

4-(1,2,5-Thiadiazol-3-yl)morpholine

Cat. No.: B12125083
CAS No.: 214691-24-4
M. Wt: 171.22 g/mol
InChI Key: KTFLPYIJWWZMQP-UHFFFAOYSA-N
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Description

4-(1,2,5-Thiadiazol-3-yl)morpholine is an organic compound that features a morpholine ring attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(1,2,5-Thiadiazol-3-yl)morpholine involves the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine. The reaction typically takes place in the presence of a base such as triethylamine and a solvent like dimethyl sulfoxide (DMSO) . The reaction conditions include heating the mixture to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5-Thiadiazol-3-yl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: As mentioned, it can be synthesized through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Substitution Reactions: The morpholine ring can undergo substitution reactions, where different substituents can replace hydrogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like morpholine and bases such as triethylamine in solvents like DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with morpholine yields this compound, while oxidation or reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-(1,2,5-Thiadiazol-3-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2,5-Thiadiazol-3-yl)morpholine involves its interaction with molecular targets and pathways within biological systems. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,5-Thiadiazol-3-yl)morpholine is unique due to its specific combination of the morpholine and thiadiazole rings, which confer distinct chemical properties and potential applications. The absence of additional substituents like chlorine allows for different reactivity and interactions compared to its chlorinated analogs.

Properties

CAS No.

214691-24-4

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

4-(1,2,5-thiadiazol-3-yl)morpholine

InChI

InChI=1S/C6H9N3OS/c1-3-10-4-2-9(1)6-5-7-11-8-6/h5H,1-4H2

InChI Key

KTFLPYIJWWZMQP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NSN=C2

Origin of Product

United States

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